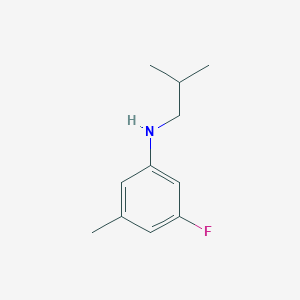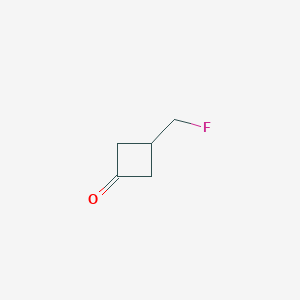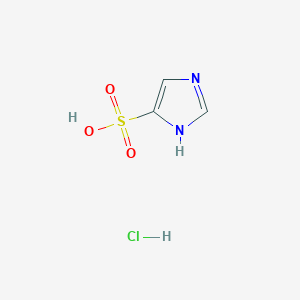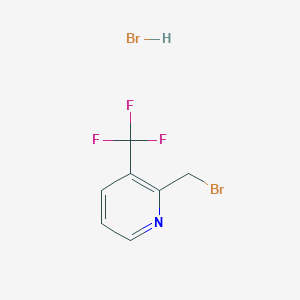
3-fluoro-5-methyl-N-(2-methylpropyl)aniline
Descripción general
Descripción
“3-fluoro-5-methyl-N-(2-methylpropyl)aniline” is an organic compound with the molecular formula C11H16FN . It belongs to the class of organic compounds known as aminotoluenes, which are organic aromatic compounds containing a benzene that carries a single methyl group and one amino group .
Molecular Structure Analysis
The molecular weight of “this compound” is 181.25 . The molecular structure consists of a benzene ring substituted with a fluoro group, a methyl group, and an N-(2-methylpropyl) group .
Aplicaciones Científicas De Investigación
Fluorinated Compounds in Cancer Treatment
- Chemistry of Fluorinated Pyrimidines in Personalized Medicine : Developments in fluorine chemistry have enhanced the use of fluorinated pyrimidines (FPs) in treating cancer, highlighting the synthesis methods, including those for 5-fluorouracil (5-FU), a widely used FP in cancer therapy. This research emphasizes the role of FPs in inhibiting thymidylate synthase and other RNA- and DNA-modifying enzymes, contributing to their cytotoxicity in cancer cells (Gmeiner, 2020).
Fluorinated Liquid Crystals for Commercial Applications
- Fluorinated Liquid Crystals : A critical review of research on fluorinated liquid crystals, noting their special properties and commercial applications. The fluoro substituent's effect on melting points, mesophase morphology, and other physical properties is discussed, highlighting the potential for tailoring materials for specific uses (Hird, 2007).
Fluorinated Polymers in Industry
- Polytetrafluoroethylene (PTFE) Synthesis and Applications : This review covers the synthesis, properties, and applications of PTFE, a major fluoropolymer with uses ranging from coatings to medical applications. The discussion includes synthesis methods and the relationship between polymerization conditions and material properties, indicating the broad industrial applications of such materials (Puts, Crouse, & Améduri, 2019).
Fluorescence in Microbial Studies
- Fluorescence Microscopy for Soil Microorganisms : Reviews the use of fluorescence microscopy, including epifluorescence and confocal laser scanning microscopy, for visualizing soil microorganisms. The application of various fluorochromes for imaging microbial cells in situ demonstrates the technique's importance in microbial ecology studies (Li, Dick, & Tuovinen, 2004).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-fluoro-5-methyl-N-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)7-13-11-5-9(3)4-10(12)6-11/h4-6,8,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTNITDYBZEAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride](/img/structure/B1448282.png)


![Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1448290.png)

![2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B1448292.png)
![3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1448294.png)
![1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid](/img/structure/B1448295.png)
![1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1448296.png)

![3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448299.png)
![1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B1448300.png)
![1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448301.png)
